molecular formula C7H3ClINO3 B8577214 2-Iodo-5-nitrobenzoyl chloride

2-Iodo-5-nitrobenzoyl chloride

Cat. No. B8577214
M. Wt: 311.46 g/mol
InChI Key: PDRGDMZJWIYYQQ-UHFFFAOYSA-N
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Patent
US07776922B2

Procedure details

The deprotected Rink amide polymer is suspended in 20 ml of DCM and 2.00 g (1.55 mmol, 2 equivalents) of DIEA, and then 1.93 g (6.18 mmol, 2 equivalents) of 2-iodo-5-nitrobenzoyl chloride (Example 2A) are added. The mixture is shaken at room temperature overnight. This is followed by washing three times each with DMF, methanol and DCM. The resulting polymer 1 is dried in vacuo.
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[N:3](C(C)C)C(C)C.[I:10][C:11]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:12]=1[C:13](Cl)=[O:14]>C(Cl)Cl>[I:10][C:11]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:12]=1[C:13]([NH2:3])=[O:14]

Inputs

Step One
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.93 g
Type
reactant
Smiles
IC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is shaken at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing three times each with DMF, methanol and DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting polymer 1 is dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
IC1=C(C(=O)N)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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